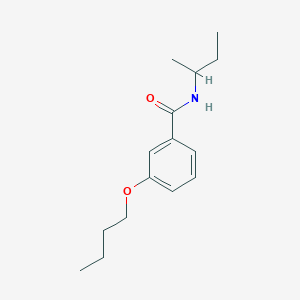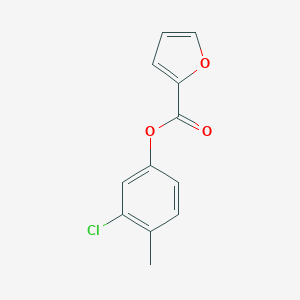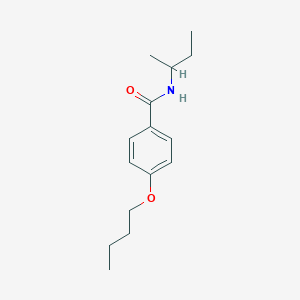![molecular formula C16H17N3O2 B267245 4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, commonly known as ADC, is a type of drug that has gained significant attention in the scientific community due to its potential in treating cancer. ADC is a type of targeted therapy that involves attaching a cytotoxic drug to an antibody, which then targets specific cancer cells in the body.
Wirkmechanismus
ADC works by targeting cancer cells specifically, without affecting healthy cells in the body. The antibody portion of ADC binds to a specific protein on the surface of cancer cells, allowing the drug to be delivered directly to the cancer cells. Once inside the cancer cell, the cytotoxic drug is released, causing the cell to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
ADC has been shown to have a number of biochemical and physiological effects, including reducing tumor size and increasing patient survival rates. The drug has also been shown to have fewer side effects compared to traditional chemotherapy, such as hair loss and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ADC in lab experiments is its high specificity for cancer cells, allowing researchers to target specific cells and study their effects. However, the production of ADC can be complex and time-consuming, which can limit its use in some experiments. Additionally, the cost of producing ADC can be high, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for ADC research, including the development of new linker molecules and cytotoxic drugs that can increase the efficacy of the drug. Additionally, researchers are studying the use of ADC in combination with other cancer treatments, such as radiation therapy and immunotherapy, to further improve patient outcomes. Finally, there is ongoing research into the use of ADC in treating other diseases beyond cancer, which could have significant implications for the future of medicine.
Conclusion:
In conclusion, 4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, or ADC, is a promising type of targeted therapy that has shown significant potential in treating cancer. The drug works by specifically targeting cancer cells, resulting in a higher efficacy compared to traditional chemotherapy with fewer side effects. While there are some limitations to its use in lab experiments, ongoing research into the development of new linker molecules and cytotoxic drugs, as well as the use of ADC in combination with other cancer treatments, could have significant implications for the future of cancer treatment and medicine as a whole.
Synthesemethoden
The synthesis of ADC involves several steps, starting with the production of the antibody that will be used to target the cancer cells. The antibody is then modified to include a linker molecule, which will connect it to the cytotoxic drug. Finally, the cytotoxic drug is attached to the linker molecule, resulting in the formation of ADC.
Wissenschaftliche Forschungsanwendungen
ADC has shown promising results in preclinical and clinical studies, particularly in the treatment of various types of cancer, including breast, lung, and ovarian cancer. The drug has been shown to have a higher efficacy in treating cancer cells compared to traditional chemotherapy, with fewer side effects. ADC is also being studied for its potential in treating other diseases, such as autoimmune disorders and infectious diseases.
Eigenschaften
Produktname |
4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)15(20)12-8-10-14(11-9-12)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21) |
InChI-Schlüssel |
ATQWYXNXSNSCDB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)






![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
